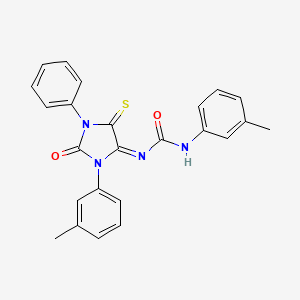
1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea, a compound with the molecular formula C24H20N4O2S, has gained attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of thioamide derivatives with isocyanates or isothiocyanates. For instance, a method described in literature involves the use of microwave-assisted techniques to enhance yield and purity . The structure of the compound can be confirmed through various spectroscopic methods including NMR and mass spectrometry.
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazolidinone compounds exhibit significant antibacterial and antifungal activities. For example, the synthesized compound showed moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent .
Anticancer Properties
Research has highlighted the anticancer potential of related compounds. In particular, studies on similar imidazolidinone derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis through intrinsic and extrinsic pathways, as well as inhibiting tumor growth in vivo . Specific IC50 values for related derivatives suggest that they can effectively target cancer cells with minimal toxicity to normal cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| IM-3 | HeLa | 25.1 | Induction of apoptosis |
| IM-7 | MDA-MB-435 (breast) | 21.5 | Inhibition of cell proliferation |
| IM derivatives | Various Tumor Lines | 15.9 - 28.7 | Apoptosis induction and cell cycle arrest |
Cardiovascular Effects
Some studies have indicated that certain imidazolidinone derivatives can induce hypotension and bradycardia in animal models. This effect is believed to be mediated through endothelial muscarinic receptor activation, leading to nitric oxide (NO) release and subsequent vasodilation .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several synthesized thioxoimidazolidinones, including the target compound. Results showed significant inhibition against Gram-positive bacteria, with a notable MIC value of 32 µg/mL for S. aureus .
- Anticancer Screening : Another study assessed the cytotoxic effects of related compounds on A-427 lung cancer cells, revealing an IC50 value of 18 µM for one derivative, suggesting strong potential for further development in cancer therapy .
Properties
CAS No. |
79174-50-8 |
|---|---|
Molecular Formula |
C24H20N4O2S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(3E)-1-(3-methylphenyl)-3-[3-(3-methylphenyl)-2-oxo-1-phenyl-5-sulfanylideneimidazolidin-4-ylidene]urea |
InChI |
InChI=1S/C24H20N4O2S/c1-16-8-6-10-18(14-16)25-23(29)26-21-22(31)28(19-11-4-3-5-12-19)24(30)27(21)20-13-7-9-17(2)15-20/h3-15H,1-2H3,(H,25,29)/b26-21+ |
InChI Key |
YPPPMHIBSQUBAE-YYADALCUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/N=C/2\C(=S)N(C(=O)N2C3=CC=CC(=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N=C2C(=S)N(C(=O)N2C3=CC=CC(=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















